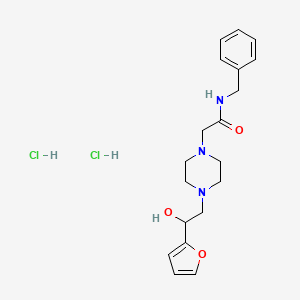

N-benzyl-2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride

Description

Properties

IUPAC Name |

N-benzyl-2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]acetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3.2ClH/c23-17(18-7-4-12-25-18)14-21-8-10-22(11-9-21)15-19(24)20-13-16-5-2-1-3-6-16;;/h1-7,12,17,23H,8-11,13-15H2,(H,20,24);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQPVIHFVRTPHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=CO2)O)CC(=O)NCC3=CC=CC=C3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride (CAS Number: 1396782-27-6) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

| Property | Details |

|---|---|

| Molecular Formula | C₁₉H₂₇Cl₂N₃O₃ |

| Molecular Weight | 416.3 g/mol |

| CAS Number | 1396782-27-6 |

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the furan intermediate and piperazine ring through cyclization reactions. The final coupling step utilizes reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to achieve the desired compound structure .

Anticonvulsant Activity

Research has indicated that derivatives of N-benzyl compounds possess significant anticonvulsant properties. A study demonstrated that related compounds with similar structural features exhibited potent anticonvulsant effects, with effective doses (ED50) comparable to established anticonvulsants like phenytoin. For instance, certain derivatives showed ED50 values in mice as low as 6.5 mg/kg, indicating strong potential for treating seizure disorders .

Antitumor Potential

In addition to anticonvulsant activity, there is emerging evidence that N-benzyl derivatives may also exhibit antitumor properties. A series of compounds were evaluated for their ability to inhibit cancer cell proliferation across various lines, showing promising results in vitro. The structure-activity relationship (SAR) studies suggest that modifications in the piperazine and furan moieties can enhance anticancer activity .

Antimicrobial Effects

Preliminary studies have also assessed the antimicrobial potential of N-benzyl derivatives against various pathogens. Compounds tested against bacteria such as Staphylococcus aureus and Escherichia coli demonstrated significant inhibitory effects, highlighting their potential as broad-spectrum antimicrobial agents .

Case Studies

- Anticonvulsant Efficacy : In a study involving 12 different N-benzyl derivatives, it was found that specific substitutions at the C(3) site significantly increased anticonvulsant activity. The most effective compound displayed an ED50 value of 4.5 mg/kg in mice, showcasing its potential for therapeutic applications in epilepsy .

- Antitumor Activity : A recent investigation into the antitumor properties of N-benzyl compounds revealed that certain derivatives inhibited cell growth in cancer lines such as Mia PaCa-2 and PANC-1 effectively. The SAR analysis indicated that modifications to the furan ring could enhance activity against these cell lines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds that share structural similarities with N-benzyl-2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride. For instance, derivatives of piperazine have been reported to exhibit significant antibacterial and antifungal activities. Research indicates that compounds with furan and piperazine functionalities can effectively inhibit the growth of various pathogens, including resistant strains of bacteria and fungi .

Anticancer Potential

The anticancer activity of related compounds has also been explored extensively. Studies suggest that modifications to the piperazine structure can enhance cytotoxic effects against different cancer cell lines. For example, certain benzamide derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in breast and colon cancer cells . The incorporation of the furan moiety may contribute to the enhanced bioactivity due to its ability to interact with biological targets.

Neuropharmacological Applications

Given the presence of the piperazine ring, which is often associated with neuroactive compounds, this compound may possess neuropharmacological properties. Research into similar compounds has revealed their potential as anxiolytics and antidepressants by modulating neurotransmitter systems . This suggests that further investigation into this compound could yield insights into its effects on neurological disorders.

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly in metabolic pathways relevant to diseases such as diabetes and Alzheimer's disease. Compounds with similar frameworks have been studied for their ability to inhibit enzymes like acetylcholinesterase and α-glucosidase, which are critical in glucose metabolism and neurotransmission . This positions this compound as a candidate for further exploration in metabolic disease therapies.

Synthesis and Derivatives

The synthesis of this compound involves multi-step processes that include the formation of the piperazine ring followed by acetamide coupling. Variations in synthesis can lead to derivatives with altered biological profiles, enhancing their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.